molecular formula C19H24N8O B6534287 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenylethyl)piperazine-1-carboxamide CAS No. 1060208-08-3

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenylethyl)piperazine-1-carboxamide

Cat. No.: B6534287
CAS No.: 1060208-08-3
M. Wt: 380.4 g/mol
InChI Key: LRXUEXSJONDICY-UHFFFAOYSA-N
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Description

The compound “4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenylethyl)piperazine-1-carboxamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring. They are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized via reactions involving hydrazonoyl halides . The reaction involves condensation reactions and can also involve precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular structure of this compound would include a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. The compound also contains an ethyl group attached to the triazole ring and a piperazine-1-carboxamide group attached to the pyrimidine ring .


Chemical Reactions Analysis

Triazolopyrimidines can participate in a variety of chemical reactions. For instance, they can react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary depending on the specific compound and its biological target. Some triazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicine. For instance, given the known activities of some triazolopyrimidines, this compound could be investigated for potential anticancer, antimicrobial, or anti-inflammatory activities .

Properties

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-2-27-18-16(23-24-27)17(21-14-22-18)25-10-12-26(13-11-25)19(28)20-9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXUEXSJONDICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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